molecular formula C6H8O2 B2385350 3-Hydroxy-2-cyclohexen-1-one CAS No. 30182-67-3

3-Hydroxy-2-cyclohexen-1-one

Cat. No. B2385350
CAS RN: 30182-67-3
M. Wt: 112.128
InChI Key: FXYSLMWUJOJBBA-UHFFFAOYSA-N
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Description

3-Hydroxy-2-cyclohexen-1-one is a derivative of cyclohexenone, which is an organic compound used as an intermediate in the synthesis of various chemical products such as pharmaceuticals and fragrances . It is a colorless liquid, but commercial samples are often yellow .


Synthesis Analysis

Cyclohexenone can be synthesized from phenol by Birch reduction . It can also be produced from resorcinol via 1,3-cyclohexanedione . Another route involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the cyclohexenol .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-2-cyclohexen-1-one is C6H8O2 . The exact mass is 112.05200 .


Chemical Reactions Analysis

Cyclohexenone is a versatile building block in organic synthesis chemistry. As an enone, it can undergo Michael addition with nucleophiles such as enolates or silyl enol ethers . It can also participate in Diels-Alder reactions with electron-rich dienes . Furthermore, this compound reacts with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .

Scientific Research Applications

  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : 3-Methyl-2-cyclohexenone can be used as a starting material in the total synthesis of (−)- ar -tenuifolene, a naturally occurring aromatic sesquiterpene . It can also be used to synthesize an organic building block 2-trimethylsilyl-3-methyl-cyclohexenone .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .
  • Application in Addition Reactions

    • Field : Organic Chemistry
    • Summary : 2-Cyclohexen-1-one is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these reactions were not provided in the source .
  • Application in Kinetic Enolate Formation

    • Field : Organic Chemistry
    • Summary : 3-Ethoxy-2-cyclohexen-1-one helps in kinetic enolate formation (LDA) and alkylation occurs at the 6-position, the Stork-Danheiser kinetic alkylation procedure, which has found extensive use in alicyclic synthesis .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these reactions were not provided in the source .
  • Application in Fragrance and Flavor Industry

    • Field : Food Science and Cosmetology
    • Summary : 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is used in the fragrance and flavor industry . It is used in the formulation of cleaning products, cosmetics, and food and beverages .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Application in Michael Addition Reactions

    • Field : Organic Chemistry
    • Summary : 2-Cyclohexen-1-one is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these reactions were not provided in the source .
  • Application in Synthesis of Natural Diterpenoids

    • Field : Organic Chemistry
    • Summary : 3-Methyl-2-cyclohexenone can be used in the total synthesis of natural diterpenoids (+)-taiwaniaquinone H and (+)-dichroanone .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .
  • Application in Synthesis Chemistry

    • Field : Organic Synthesis
    • Summary : Cyclohexenone is an organic compound which is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . It is a widely used building block in organic synthesis chemistry, as it offers many different ways to extend molecular frameworks .
    • Methods : As an enone, cyclohexenone is easily adapted to Michael addition with nucleophiles (such as enolates or silyl enol ethers) or, it could be employed by a Diels-Alder reaction with electron-rich dienes .
    • Results : The outcomes of these reactions were not provided in the source .
  • Application in Mass Spectrometry

    • Field : Analytical Chemistry
    • Summary : 2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl- is used in mass spectrometry .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Application in Cleaning Products, Cosmetics, Flavors, and Fragrances

    • Field : Industrial Chemistry
    • Summary : 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is used in the formulation of cleaning products, cosmetics, and food and beverages .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .

Safety And Hazards

While specific safety and hazard information for 3-Hydroxy-2-cyclohexen-1-one is not available, it is generally recommended to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYSLMWUJOJBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-cyclohexen-1-one

Citations

For This Compound
1,670
Citations
Y TAMURA, Y KITA, Y MATSUTAKA… - Chemical and …, 1971 - jstage.jst.go.jp
… of 3-hydroxy—2—cyclohexen—l—ones (I) with NHZOH' HCl in methanolic, ethanolic and aqueous solutions gave 3-methoxy (II), 8-ethoxy (III) and 3-hydroxy—2—cyclohexen—1~one …
Number of citations: 6 www.jstage.jst.go.jp
HJ Ha - Applied Biological Chemistry, 1994 - koreascience.kr
… Condensation reaction between 2-butanoyl-5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one" and the corresponding aniline was quite successful by conventional method. Addition of one …
Number of citations: 3 koreascience.kr
K SethuSankar, S Banumathi, R Krishna… - … Section C: Crystal …, 2000 - scripts.iucr.org
In the title compound, C13H16O4, the cyclohexene rings adopt a sofa conformation. Adjacent molecules are connected by C—H⋯O intermolecular interactions. Each molecule is …
Number of citations: 2 scripts.iucr.org
LEJ Marek, WC Koskinen… - Journal of agricultural …, 2000 - ACS Publications
… )propyl]-3-hydroxy-2-cyclohexen-1-one), … ]-3-hydroxy-2-cyclohexen-1-one) and sethoxydim sulfoxide ((±)-2-[1-(ethoxyimino)butyl]-5-[2-ethylsulfinyl)propyl]-3-hydroxy-2-cyclohexen-1-one…
Number of citations: 23 pubs.acs.org
P Kudsk, SK Mathiassen, T Olesen - Adjuvants for Agrichemicals, 2018 - taylorfrancis.com
… ]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1 -one)}, cycloxydim {(2-[1-(ethoxyimino)… -5-[2-ethyl-thio)propyl]-3-hydroxy-2-cyclohexen-1-one)} was examined on pot-grown barley (…
Number of citations: 4 www.taylorfrancis.com
JW Wilcut - Peanut Science, 1991 - meridian.allenpress.com
… Sethoxydim (2-[1(ethoxyimino) butyl]-5-[2-ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one) was the only herbicide registered for postemergence control of annual and perennial grasses …
Number of citations: 11 meridian.allenpress.com
HJ Ha - 한국응용생명화학회심포지움, 1994 - papersearch.net
Contributed Papers ( Poster Abstracts ) : Synthesis and herbicidal activity of 2 - ( 1- anilinobutylidene ) - 5,5 - dimethyl - 3 - hydroxy - 2 - cyclohexen - 1 - one < 논문상세 < 페이퍼 …
Number of citations: 0 papersearch.net
DC Bridges, JM Chandler - Weed Technology, 1987 - cambridge.org
… ]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one} at 0.56 kg ai/ha and sethoxydim {2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one} at 0.28 kg ai/ha. …
Number of citations: 12 www.cambridge.org
CT Bryson - Weed Science, 1987 - cambridge.org
… )butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one} at 0.06 kg/ha, haloxyfop {2-[4-[[… ]-5-[2-ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one} at 28 DAT. Neither glyphosate [N-(…
Number of citations: 47 www.cambridge.org
JR Campbell, D Penner - Abstr. Weed Sci. Soc. Am, 1981
Number of citations: 15

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